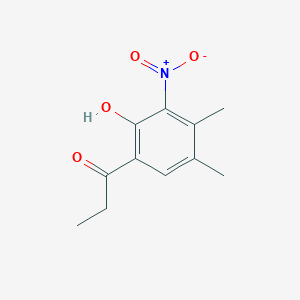
4'',5''-Dimethyl-2''-hydroxy-3''-nitropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is an organic compound with a complex structure that includes both nitro and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by selective reduction and functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps may include purification through recrystallization or chromatography to achieve the required quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 4’‘,5’‘-Dimethyl-2’‘-oxo-3’'-nitropropiophenone.
Reduction: Formation of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-aminopropiophenone.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C11H13NO4/c1-4-9(13)8-5-6(2)7(3)10(11(8)14)12(15)16/h5,14H,4H2,1-3H3 |
InChI Key |
KNLBZTFYJMLZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C(=C1)C)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




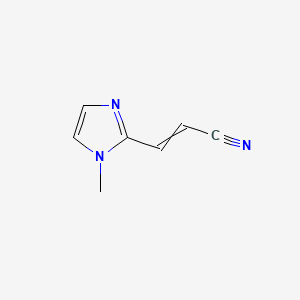

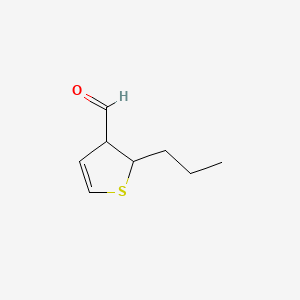

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
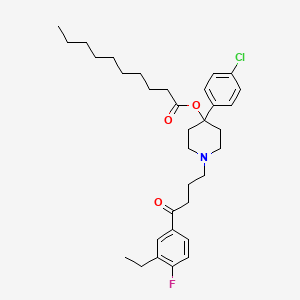
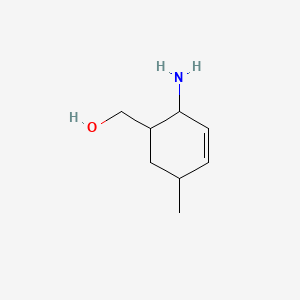
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


